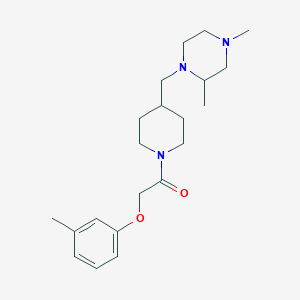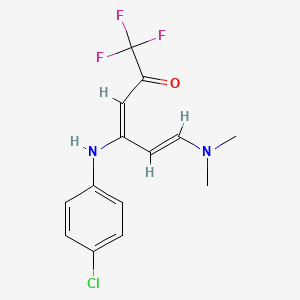
4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one involves multiple steps, including the reaction of aminopyridine derivatives with trifluoromethyl-containing compounds. One approach converted 4-(2-Pyridinylamino)-1,1,1-trifluoro-3-penten-2-ones to 6-(dimethylamino)-4-(2-pyridinylamino)-3,5-hexadien-2-ones by treatment with dimethylformamide dimethyl acetal, leading to compounds with significant chemical and biological interest (Cocco, Onnis, & Conglu, 2001).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated through various spectroscopic methods. For example, crystal structure studies have been conducted on 4-dimethylaminopyridin-1-ium derivatives, revealing complex hydrogen bonding and crystal packing influenced by the compound's molecular geometry and electronic properties (Belay, Venter, & Alexander, 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often result in interesting compounds with potential for further functionalization. For instance, azannulation of hexadienones led to the formation of pyridylamino-trifluoromethylpyridines, showcasing the compound's versatility in synthetic chemistry (Cocco et al., 2001).
Physical Properties Analysis
The physical properties of this compound and its derivatives, including solubility, melting points, and crystal structure, contribute to their potential applications. Crystallographic studies provide insight into the compound's structure, revealing details such as hydrogen bonding patterns and lattice structures (Belay et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of this compound derivatives, are central to their utility in synthetic and applied chemistry. Studies have shown that these compounds can participate in a range of chemical reactions, offering pathways to diverse and complex molecular architectures (Cocco et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Azannulation and Chemical Reactivity : The compound 4-(2-Pyridinylamino)-1,1,1-trifluoro-3-penten-2-one, closely related to the queried compound, undergoes reactions to form hexadienones which are chemically and biologically significant. These hexadienones are then used in azannulation processes to yield trifluoromethylpyridines and pyridopyrimidines, indicating the compound's role in synthesizing complex heterocyclic structures (Cocco, Conglu, & Onnis, 2001).
Synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins : The compound is involved in reactions with triflic anhydride or POCl3, leading to the formation of CF3-substituted 3-aryl- or 3-hetarylacroleins. The reaction is highly stereoselective, favoring the E-isomer of aldehydes, showcasing the compound's role in synthesizing stereochemically specific products (Baraznenok, Nenajdenko, & Balenkova, 1998).
Molecular Interaction and Structure
Molecular Dimerization and Hydrogen Bond Analysis : Studies indicate that the compound and its analogs undergo reversible dimerization in nonpolar solvents, forming closed dimers with a network of intermolecular C-H...O hydrogen bonds. This finding highlights the compound's ability to form strong molecular interactions, which can be crucial in material science and molecular design (Wójcik et al., 2004).
Crystal Structure and Molecular Conformation : The compound's derivatives are utilized in crystallization processes, showcasing their role in forming stable crystal structures through hydrogen bonds and electron delocalization. This aspect is vital for understanding the compound's potential applications in material sciences and pharmaceuticals (Huo & Zhou, 2010).
Optical Properties and Applications
Nonlinear Optical Absorption : A derivative of the compound has been synthesized and studied for its nonlinear optical properties. The compound exhibits a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, making it a potential candidate for optical device applications like optical limiters (Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
(3E,5E)-4-(4-chloroanilino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O/c1-20(2)8-7-12(9-13(21)14(16,17)18)19-11-5-3-10(15)4-6-11/h3-9,19H,1-2H3/b8-7+,12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSNOSYPUBGWDN-ANKZSMJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

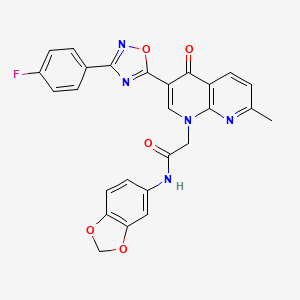
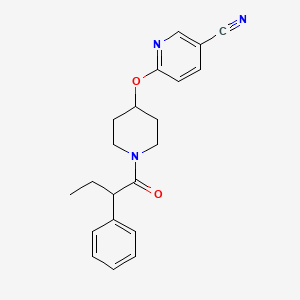


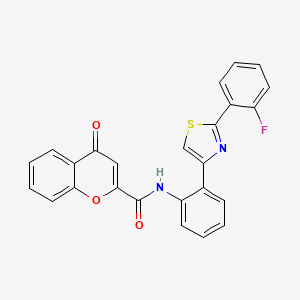
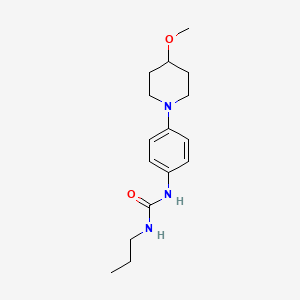


![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)

![2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2493854.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)

